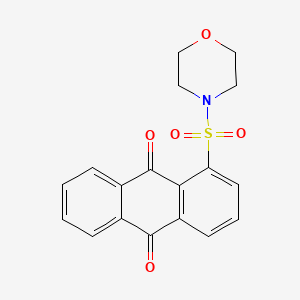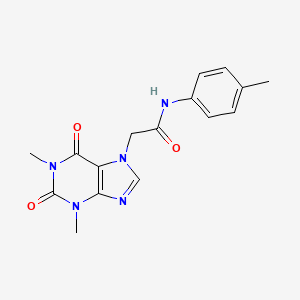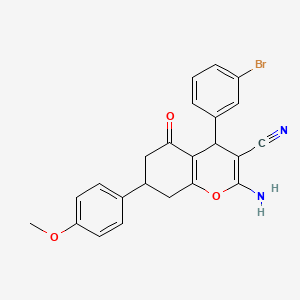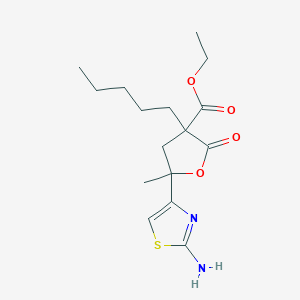
1-(Morpholin-4-ylsulfonyl)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Reagents: Sulfonated anthracene-9,10-dione, morpholine.
Conditions: The reaction is conducted in the presence of a base such as triethylamine at room temperature to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of 1-(Morpholin-4-ylsulfonyl)anthracene-9,10-dione follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition.
准备方法
Synthetic Routes and Reaction Conditions: 1-(Morpholin-4-ylsulfonyl)anthracene-9,10-dione can be synthesized through several methods
-
Sulfonation of Anthracene-9,10-dione:
Reagents: Anthracene-9,10-dione, sulfuric acid, and chlorosulfonic acid.
Conditions: The reaction is typically carried out at elevated temperatures (around 100-150°C) to ensure complete sulfonation.
化学反应分析
Types of Reactions: 1-(Morpholin-4-ylsulfonyl)anthracene-9,10-dione undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Potassium permanganate, hydrogen peroxide.
Conditions: Typically carried out in acidic or basic media at room temperature.
Products: Oxidized derivatives of the anthraquinone structure.
-
Reduction:
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Conducted in anhydrous solvents such as tetrahydrofuran (THF) at low temperatures.
Products: Reduced forms of the anthraquinone, often leading to hydroquinone derivatives.
-
Substitution:
Reagents: Various nucleophiles such as amines, thiols.
Conditions: Performed in the presence of a base at room temperature.
Products: Substituted anthraquinone derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in THF.
Substitution: Morpholine in the presence of triethylamine.
Major Products:
Oxidation: Anthraquinone derivatives with additional oxygen functionalities.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone compounds.
科学研究应用
1-(Morpholin-4-ylsulfonyl)anthracene-9,10-dione has diverse applications in scientific research:
-
Chemistry:
- Used as a precursor in the synthesis of complex organic molecules.
- Acts as a catalyst in certain organic reactions.
-
Biology:
- Employed in the study of enzyme inhibition and protein interactions.
- Used in fluorescence microscopy due to its photophysical properties.
-
Medicine:
- Investigated for its potential anticancer properties.
- Used in the development of diagnostic agents.
-
Industry:
- Utilized in the production of dyes and pigments.
- Acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(Morpholin-4-ylsulfonyl)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group enhances its binding affinity to these targets, while the morpholine ring provides additional stability and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.
相似化合物的比较
Anthracene-9,10-dione: Lacks the sulfonyl and morpholine groups, making it less reactive.
1-(Piperidin-4-ylsulfonyl)anthracene-9,10-dione: Similar structure but with a piperidine ring instead of morpholine, leading to different reactivity and applications.
1-(Morpholin-4-ylsulfonyl)anthraquinone: Similar but with different oxidation states, affecting its chemical behavior.
Uniqueness: 1-(Morpholin-4-ylsulfonyl)anthracene-9,10-dione is unique due to the presence of both the morpholine and sulfonyl groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and binding affinity, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C18H15NO5S |
|---|---|
分子量 |
357.4 g/mol |
IUPAC 名称 |
1-morpholin-4-ylsulfonylanthracene-9,10-dione |
InChI |
InChI=1S/C18H15NO5S/c20-17-12-4-1-2-5-13(12)18(21)16-14(17)6-3-7-15(16)25(22,23)19-8-10-24-11-9-19/h1-7H,8-11H2 |
InChI 键 |
RFBPMEWHXVGMDH-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 5-{[(4-chlorophenyl)sulfonyl][(4-nitrophenyl)carbonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11651390.png)

![(5E)-5-(3-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11651394.png)
![N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-ethoxyphenyl)amino]methylidene]propanamide](/img/structure/B11651396.png)
![4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(pyridin-3-yl)-1,3,5-triazin-2-amine](/img/structure/B11651403.png)
![(6Z)-6-(3-bromo-5-ethoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651406.png)
![(5E)-5-{3-chloro-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11651414.png)

![7-[(4-chlorophenyl)methoxy]-3-(3,5-dimethylphenoxy)-4H-chromen-4-one](/img/structure/B11651425.png)
![4-chloro-2-[4-(4-chlorophenyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B11651433.png)

![2-ethoxyethyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11651447.png)
![2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11651449.png)
![2,4-dichloro-6-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B11651457.png)
